molecular formula C7H5N3O3 B1324620 2-Hydroxy-6-methyl-5-nitronicotinonitrile CAS No. 85216-54-2

2-Hydroxy-6-methyl-5-nitronicotinonitrile

Cat. No.: B1324620
CAS No.: 85216-54-2
M. Wt: 179.13 g/mol
InChI Key: DYMMDKCIGQIZIY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-nitronicotinonitrile (CAS: 73453-73-3; InChIKey: NPZRSIKHZBZZSF-UHFFFAOYSA-N) is a substituted pyridine derivative featuring a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 6, a nitro (-NO₂) group at position 5, and a nitrile (-CN) group at position 3. Its molecular formula is C₇H₅N₃O₃, with an exact mass of 179.0252274 g/mol . This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds.

Properties

IUPAC Name

6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c1-4-6(10(12)13)2-5(3-8)7(11)9-4/h2H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMDKCIGQIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-5-nitronicotinonitrile typically involves the nitration of 6-methyl-2-hydroxynicotinonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Keto-6-methyl-5-nitronicotinonitrile.

    Reduction: 2-Hydroxy-6-methyl-5-aminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-methyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and nitrile groups also contribute to its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 2-Hydroxy-6-methyl-5-nitronicotinonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Key Properties
This compound C₇H₅N₃O₃ 179.025 73453-73-3 -OH, -NO₂, -CN, -CH₃ High reactivity due to nitrile; limited availability
Methyl 6-hydroxy-5-nitronicotinate C₈H₆N₂O₅ 210.14 N/A -OCH₃ (ester), -NO₂, -OH Ester group enhances solubility in organic solvents
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.16 156896-54-7 -OCH₂CH₃ (ester), -NO₂, -OH Used in lab-scale synthesis; moderate acute toxicity (H302)
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 84647-20-1 -NH₂, -CN, -CH₃ Amino group increases basicity; lower nitro-related toxicity
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 N/A -NH₂, -NO₂, -CN Potential intermediate in drug discovery; hazardous if inhaled

Commercial Availability

  • The target compound is listed as discontinued by CymitQuimica , whereas Ethyl 2-hydroxy-5-nitronicotinate remains available from ALADDIN SCIENTIFIC CORPORATION .
  • 2-Amino-6-methylnicotinonitrile is actively supplied, highlighting its utility in less hazardous applications .

Biological Activity

2-Hydroxy-6-methyl-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula C7_7H5_5N3_3O3_3. This compound features a hydroxyl group at the second position, a methyl group at the sixth position, and a nitro group at the fifth position. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of nitro-containing compounds often possess significant antibacterial properties. The mechanism is believed to involve the formation of reactive intermediates that can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of specific cellular pathways. The presence of the nitro group is particularly relevant, as it can be reduced within cells to form reactive species that may damage DNA or inhibit cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : The interactions within biological systems can lead to increased ROS, contributing to cytotoxic effects on tumor cells .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 2: Anticancer Activity in Cell Lines

Another research effort focused on the anticancer potential of this compound using human cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50_{50} values indicating effective cytotoxicity.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)10
A549 (lung cancer)20

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundPresentPresentSpecific substitution pattern
2-Hydroxy-6-methyl-5-nitropyridineModerateLimitedLacks nitrile functionality
2-Hydroxy-6-methyl-5-nitrobenzenePresentWeakAromatic ring influences reactivity

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